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molecular formula C10H5BrF4 B8557257 6-Bromo-1,1,2,2-tetrafluoro-1,2-dihydronaphthalene

6-Bromo-1,1,2,2-tetrafluoro-1,2-dihydronaphthalene

Cat. No. B8557257
M. Wt: 281.04 g/mol
InChI Key: HYEPGSDVXXXEIA-UHFFFAOYSA-N
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Patent
US06894200B2

Procedure details

Zinc (7.06 g, 108 mmol) was added to a stirred mixture of 20.0 g (71.2 mmol) of 6-bromo-1,1,2,2-tetrafluoro-1,2-dihydronaphthalene, 44 ml of THF, 20.1 g of NH4Cl and 90 ml of NH4OH that was cooled in an ice bath. The mixture was allowed to warm slowly to room temperature. After 5 hours reaction time, the zinc was removed by filtration. The phases were separated, and the aqueous layer was extracted three times with hexanes. The combined organic phase was washed twice with brine and dried over MgSO4. The MgSO4 was filtered off, and the solvent was removed under vacuum. Crude 6-bromo-1,2-difluoronaphthalene (16.4 g) containing 15% impurities (estimated) remained. The estimated yield of the crude 6-bromo-1,2-difluoronaphthalene was 85%. Recrystallization of the crude solid from methanol/water yielded light brown needles (13.6 g, 55.8 mmol, 77% yield).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
44 mL
Type
reactant
Reaction Step One
Name
Quantity
20.1 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
7.06 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](F)([F:12])[C:7](F)([F:14])[CH:6]=[CH:5]2.C1COCC1.[NH4+].[Cl-].[NH4+].[OH-]>[Zn].CO.O>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([F:12])=[C:7]([F:14])[CH:6]=[CH:5]2 |f:2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=C2C=CC(C(C2=CC1)(F)F)(F)F
Name
Quantity
44 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
20.1 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
90 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
7.06 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
After 5 hours reaction time
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the zinc was removed by filtration
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted three times with hexanes
WASH
Type
WASH
Details
The combined organic phase was washed twice with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The MgSO4 was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
ADDITION
Type
ADDITION
Details
Crude 6-bromo-1,2-difluoronaphthalene (16.4 g) containing 15% impurities (estimated)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=CC(=C(C2=CC1)F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 55.8 mmol
AMOUNT: MASS 13.6 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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